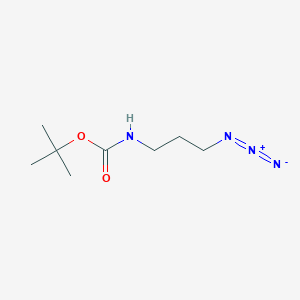

tert-butyl N-(3-azidopropyl)carbamate

CAS No.: 129392-84-3

Cat. No.: VC7546040

Molecular Formula: C8H16N4O2

Molecular Weight: 200.242

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129392-84-3 |

|---|---|

| Molecular Formula | C8H16N4O2 |

| Molecular Weight | 200.242 |

| IUPAC Name | tert-butyl N-(3-azidopropyl)carbamate |

| Standard InChI | InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13) |

| Standard InChI Key | OLSPEVFARDFFIS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCN=[N+]=[N-] |

Introduction

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of tert-butyl N-(3-azidopropyl)carbamate typically involves two key steps:

-

Carbamate Protection: A 3-aminopropanol derivative is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form tert-butyl (3-hydroxypropyl)carbamate .

-

Azide Introduction: The hydroxyl group is converted to an azide via nucleophilic substitution. For example, tert-butyl (3-bromopropyl)carbamate (CAS: 83948-53-2) reacts with sodium azide (NaN₃) in dimethylformamide (DMF) or water/dioxane mixtures at elevated temperatures (70–75°C) .

-

Reactants: tert-Butyl (3-bromopropyl)carbamate (1 eq.), NaN₃ (2 eq.).

-

Conditions: Reflux in H₂O/dioxane (1:1) at 75°C for 2 hours.

Alternative Methods

-

Mitsunobu Reaction: Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to convert alcohols to azides .

-

Direct Aminolysis: Using propargylamine to functionalize cellulose phenyl carbonates, as demonstrated in polymer chemistry .

Physicochemical Properties

The compound exhibits the following characteristics :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₄O₂ |

| Molar Mass | 200.24 g/mol |

| Density | 1.279 ± 0.06 g/cm³ |

| Boiling Point | 285.3 ± 23.0°C (predicted) |

| Melting Point | Low-melting solid (exact value N/A) |

| Solubility | Sparingly soluble in chloroform, ethyl acetate |

| Spectral Data (IR) | Azide stretch: ~2100 cm⁻¹ |

Applications in Research and Industry

Click Chemistry and Bioconjugation

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Notable applications include:

-

Polymer Functionalization: Immobilizing cellulose carbamates onto silica gel for chiral stationary phases in chromatography .

-

Peptide Stapling: Synthesizing PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .

Pharmaceutical Intermediates

-

Alkylating Reagent: Used to modify piperidine derivatives for sulfonamide-based drugs .

-

Antimicrobial Agents: Quaternizing polymers to create cationic antimicrobial surfaces .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume